AB-Neca

Description

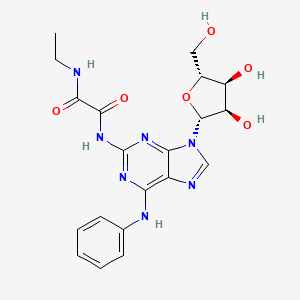

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H23N7O6 |

|---|---|

Molecular Weight |

457.4 g/mol |

IUPAC Name |

N'-[6-anilino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-ethyloxamide |

InChI |

InChI=1S/C20H23N7O6/c1-2-21-17(31)18(32)26-20-24-15(23-10-6-4-3-5-7-10)12-16(25-20)27(9-22-12)19-14(30)13(29)11(8-28)33-19/h3-7,9,11,13-14,19,28-30H,2,8H2,1H3,(H,21,31)(H2,23,24,25,26,32)/t11-,13-,14-,19-/m1/s1 |

InChI Key |

ZLZSAUQLHYWSOL-HLFSEMCJSA-N |

Isomeric SMILES |

CCNC(=O)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4=CC=CC=C4 |

Canonical SMILES |

CCNC(=O)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interactions of the Chemical Compound

Adenosine (B11128) Receptor Subtype Binding Affinity and Potency

The binding affinity and potency of adenosine analogs at the four adenosine receptor subtypes are crucial determinants of their pharmacological profiles. While specific data for AB-Neca is not extensively reported in the provided sources, the interactions of NECA, a structurally similar compound, have been well-characterized.

A₁ Adenosine Receptor Interactions

Studies on adenosine analogs, including NECA, have provided insights into their interactions with the A₁ adenosine receptor. NECA has been reported to have a binding affinity (Kᵢ) of 14 nM for human A₁ receptors. tocris.comabcam.com Modifications to the N⁶-position of adenosine and NECA are generally well tolerated, yielding ligands that retain biological activity at the A₁ receptor. acs.org Certain NECA-based compounds have demonstrated significantly improved A₁ receptor selectivity compared to NECA itself. acs.org

A₂A Adenosine Receptor Interactions

The A₂A adenosine receptor is another key subtype with which adenosine analogs interact. NECA is described as a high-affinity adenosine receptor agonist with a Kᵢ value of 20 nM for human A₂A receptors. tocris.comabcam.com Crystal structures of the human A₂A receptor bound to agonists, including NECA, have revealed common features of GPCR activation. nih.gov These structures show that NECA binds within the ligand-binding pocket, making polar interactions with conserved residues in transmembrane helix 7 and non-polar interactions with residues in helix 3. nih.gov The binding mode of NECA involves polar contacts with T88³.³⁶ and H250⁶.⁵² and van der Waals interactions with residues like N181⁵.⁴², W246⁶.⁴⁸, and potentially Q/A³.³⁷. frontiersin.org

A₂B Adenosine Receptor Interactions

The A₂B adenosine receptor is generally considered a low-affinity adenosine receptor subtype, requiring higher concentrations of agonists for activation compared to A₁ and A₂A receptors. NECA is a potent agonist at adenosine receptors, including the A₂B subtype. abcam.com The EC₅₀ value for NECA at human A₂B receptors has been reported as 2.4 μM tocris.com and 330 nM abcam.com. The activation of A₂B receptors by NECA has been observed in various cell types, leading to increased intracellular cAMP levels. frontiersin.orgaai.orgahajournals.org Studies using selective agonists and antagonists have supported the role of A₂B receptors in mediating the effects of NECA in certain contexts. aai.orgahajournals.orgahajournals.org The A₂B receptor, when activated by full agonists like adenosine or NECA, can interact with multiple Gα protein subunits, including Gαs, Gαq/11, Gαi, and Gα12/13. acs.orgnih.gov

A₃ Adenosine Receptor Interactions

The A₃ adenosine receptor is another subtype that interacts with adenosine analogs. NECA is a high-affinity agonist at the A₃ receptor, with a reported Kᵢ value of 6.2 nM for human A₃ receptors. tocris.comabcam.com NECA is considered among the most potent agents at this subtype. sigmaaldrich.com Studies investigating the binding and efficacy of adenosine derivatives at the human A₃ receptor have shown that NECA analogs can act as full agonists. nih.gov Molecular modeling suggests that the 5'-substituent in NECA derivatives can influence ligand-target interaction and receptor activation. nih.govmdpi.com

Table 1: Reported Binding Affinities (Kᵢ) and Potency (EC₅₀) of NECA at Human Adenosine Receptors

| Receptor Subtype | Kᵢ (nM) | EC₅₀ (μM) | Source |

| A₁ | 14 | - | tocris.comabcam.com |

| A₂A | 20 | - | tocris.comabcam.com |

| A₂B | - | 2.4 | tocris.com |

| A₂B | - | 0.33 | abcam.com |

| A₃ | 6.2 | - | tocris.comabcam.com |

Note: Data primarily reflects findings for NECA, a closely related analog to this compound, as specific detailed data for this compound was not extensively available in the provided sources.

Agonist and Antagonist Profiles in Adenosine Receptor Modulation

Adenosine analogs can act as either agonists (activating the receptor) or antagonists (blocking receptor activation). NECA is characterized as a potent agonist at all four adenosine receptor subtypes. sigmaaldrich.comtocris.comabcam.com Its ability to activate these receptors leads to various downstream effects depending on the receptor subtype and cellular context. For instance, NECA-induced activation of A₂B receptors can lead to increased cAMP production frontiersin.orgaai.orgahajournals.org and calcium mobilization acs.org.

While NECA is an agonist, other adenosine derivatives and related compounds can function as antagonists. The agonist or antagonist profile of a compound is determined by its specific interactions within the receptor binding site and its ability to induce conformational changes necessary for receptor activation.

Receptor Selectivity and Promiscuity Profiling

Receptor selectivity refers to a compound's preference for binding to and activating or blocking one receptor subtype over others. Promiscuity, in this context, indicates the ability of a compound or receptor to interact with multiple targets. NECA is generally considered a non-selective adenosine receptor agonist due to its high affinity and potency across all four subtypes. sigmaaldrich.comtocris.comabcam.com

However, modifications to the adenosine structure can lead to increased selectivity for specific receptor subtypes. For example, certain NECA-based derivatives have shown improved selectivity for the A₁ receptor. acs.org The A₂B receptor, in particular, has been described as a promiscuous receptor, capable of coupling to multiple Gα protein subunits (Gαs, Gαq/11, Gαi, and Gα12/13) when activated by full agonists like NECA. acs.orgnih.gov This promiscuity in G protein coupling can contribute to the diverse signaling outputs of A₂B receptor activation.

Understanding the selectivity and promiscuity profiles of adenosine analogs like this compound and NECA is essential for predicting their potential physiological effects and for the rational design of more subtype-selective compounds for therapeutic purposes.

Table 2: Agonist/Antagonist Profile and Selectivity of NECA

| Compound | Agonist/Antagonist Profile | Selectivity | Source |

| NECA | Agonist | Non-selective | sigmaaldrich.comtocris.comabcam.com |

Note: Data primarily reflects findings for NECA, a closely related analog to this compound, as specific detailed data for this compound was not extensively available in the provided sources.

Based on the available search results, detailed research findings specifically characterizing the allosteric modulation of adenosine receptors by the chemical compound this compound (PubChem CID 57340157) are not comprehensively described. The provided information primarily discusses the properties of NECA (5'-N-ethylcarboxamidoadenosine), a non-selective adenosine receptor agonist, and mentions allosteric modulation of adenosine receptors in the context of other compounds or factors like cholesterol affecting NECA binding or receptor activity biorxiv.orgelifesciences.orgresearchgate.netmdpi.com.

While some sources refer to "this compound" as a synonym for aminobenzyl-5'-N-ethylcarboxamidoadenosine nih.gov, and related compounds like AB-MECA and I-AB-MECA are mentioned as potent agonists or radioligands used in studies of adenosine receptor binding and allosterism researchgate.netnih.gov, specific data tables and detailed research findings focused on this compound (CID 57340157) acting as an allosteric modulator are not present in the provided search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article section solely focused on the allosteric modulation of adenosine receptors by this compound, including data tables and detailed research findings, based on the information retrieved.

Molecular and Cellular Mechanisms of Action of the Chemical Compound

G Protein-Coupled Receptor (GPCR) Signaling Pathways

Adenosine (B11128) receptors, being GPCRs, mediate their cellular responses by coupling to heterotrimeric G proteins, which consist of α, β, and γ subunits. frontiersin.orgnih.gov The specific G protein subtype activated dictates the subsequent signaling pathway. A₁ and A₃ receptors typically couple to Gαᵢ/ₒ proteins, which inhibit adenylyl cyclase, while A₂A and A₂B receptors primarily couple to Gαₛ proteins, which stimulate adenylyl cyclase. frontiersin.org AB-Neca, as a non-selective agonist, can interact with multiple adenosine receptor subtypes, potentially engaging different G protein coupling preferences depending on the receptor subtype and cellular context. ontosight.ainih.gov

Adenylyl Cyclase Modulation and Cyclic AMP (cAMP) Production

A key downstream target of G protein signaling is adenylyl cyclase, an enzyme responsible for catalyzing the production of cyclic AMP (cAMP). abcam.com Activation of Gαₛ-coupled receptors by agonists like this compound leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cAMP levels. frontiersin.orgnih.gov Conversely, activation of Gαᵢ/ₒ-coupled receptors inhibits adenylyl cyclase, decreasing cAMP production. frontiersin.org Studies have shown that this compound can increase intracellular cAMP concentration in various cell types, consistent with its agonistic activity at A₂A and A₂B receptors. nih.govaai.orgatsjournals.orgahajournals.org For instance, in cultured rat skeletal muscle cells, NECA (a synonym for this compound) increased cAMP concentration with an EC₅₀ of 15 µM. nih.gov In human retinal endothelial cells (HRECs), NECA also increased cAMP accumulation. ahajournals.org However, in some contexts, NECA stimulation has been reported to decrease cAMP production, potentially due to the activation of predominantly Gᵢ protein-coupled receptors. aai.org

Data on this compound's effect on cAMP production:

| Cell Type | Effect on cAMP | EC₅₀ (µM) | Reference |

| Cultured rat skeletal muscle cells | Increase | 15 | nih.gov |

| Human retinal endothelial cells | Increase | Not specified | ahajournals.org |

| Macrophages | Decrease (in some contexts) | Not specified | aai.org |

Phospholipase C Activation and Intracellular Calcium Mobilization

GPCR activation can also lead to the activation of phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). covalab.comderangedphysiology.com IP₃ then triggers the release of calcium ions from intracellular stores, increasing intracellular calcium concentration. derangedphysiology.com DAG, along with calcium, can activate protein kinase C (PKC). derangedphysiology.com While the primary coupling of adenosine receptors to PLC is less direct than to adenylyl cyclase, some studies suggest that adenosine agonists, including NECA, can influence intracellular calcium mobilization, potentially through PLC activation. nih.govscispace.com For example, NECA transiently stimulated the release of inositol phosphates and increased intracellular calcium levels in rat tumor mast cells. nih.gov This effect was suggested to be mediated via a G-protein. nih.gov

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Activation

The Extracellular Signal-Regulated Kinase (ERK1/2) pathway is a crucial signaling cascade involved in various cellular processes, including proliferation, differentiation, and survival. thermofisher.comwikipedia.org GPCRs can activate the ERK1/2 pathway through both G protein-dependent and independent mechanisms. thermofisher.comwikipedia.org Studies have indicated that adenosine receptor activation by agonists like NECA can lead to the phosphorylation and activation of ERK1/2. nih.govnih.gov In rat cardiac fibroblasts, NECA significantly increased ERK1/2 phosphorylation in a manner that was insensitive to pertussis toxin, suggesting a mechanism independent of Gᵢ/ₒ proteins. nih.gov This activation is potentially mediated via a Gₛ-AC-cAMP signaling pathway. nih.gov Conversely, in some cell lines expressing the A₃ receptor, NECA has been shown to decrease ERK1/2 phosphorylation. nih.gov

Ligand-Receptor Complex Formation and Dissociation Kinetics

The cellular response to this compound is initiated by its binding to adenosine receptors, forming a ligand-receptor complex. frontiersin.orguniversiteitleiden.nl The kinetics of this interaction, including the rates of association and dissociation, are crucial determinants of the compound's pharmacological profile and the duration of the downstream signaling. universiteitleiden.nlresearchgate.net Studies investigating the binding kinetics of ligands targeting adenosine receptors, including NECA, have been conducted using various techniques. universiteitleiden.nlresearchgate.net For example, experimental dissociation rate constants for NECA binding to the A₂A adenosine receptor have been reported. researchgate.netresearchgate.net These kinetic parameters contribute to understanding the residence time of this compound on the receptor, which can influence its efficacy in vivo. researchgate.net

Data on NECA's dissociation kinetics from A₂A receptor:

| Receptor | Temperature (K) | Dissociation Rate Constant (/min) | Residence Time (min) | Reference |

| Human A₂A | 294.15 | 0.0510 | 19.61 ± 3.69 | researchgate.netresearchgate.net |

Regulation of Gene Transcription and Protein Expression

Activation of GPCR signaling pathways by ligands like this compound can ultimately influence gene transcription and protein expression. abcam.comozbiosciences.combioninja.com.au Downstream signaling cascades, such as the cAMP pathway and the ERK1/2 pathway, can activate transcription factors that bind to specific DNA sequences, regulating the expression of target genes. thermofisher.comwikipedia.orgozbiosciences.combioninja.com.au For instance, increased cAMP levels can activate Protein Kinase A (PKA), which can then phosphorylate and activate transcription factors like CREB (cAMP Response Element-Binding protein), leading to the transcription of genes containing CRE sequences in their promoters. nih.govresearchgate.net While specific data detailing the comprehensive effects of this compound on the transcription of a wide range of genes and the resulting changes in protein expression is extensive and context-dependent, studies have shown that NECA can induce gene transcription mediated by adenosine receptors. researchgate.net For example, NECA induced CRE-mediated gene transcription via the human A₁ adenosine receptor in CHO cells. researchgate.net

Modulation of Cellular Ion Channels

The modulation of cellular ion channels is a critical aspect of cellular signaling and function, influencing processes such as membrane excitability, neurotransmission, and muscle contraction. Ion channels are transmembrane proteins that facilitate the selective passage of ions across the cell membrane, driven by electrochemical gradients. Their activity can be regulated by various stimuli, including changes in membrane potential (voltage-gated channels), mechanical stress (mechanically gated channels), or the binding of ligands (ligand-gated channels) nih.govsynabs.besinobiological.com. Ligand-gated channels can respond to extracellular mediators like neurotransmitters or intracellular signals such as ions or nucleotides nih.govsynabs.besinobiological.com.

This compound is known as an adenosine analog caymanchem.commedchemexpress.com. Adenosine exerts its physiological effects primarily by binding to and activating adenosine receptors, which are a type of G protein-coupled receptor (GPCR) nih.govplos.orgfrontiersin.org. GPCRs are a large family of cell surface receptors that, upon activation by a ligand, initiate intracellular signaling cascades involving heterotrimeric G proteins plos.orgfrontiersin.org. These signaling pathways can, in turn, modulate the activity of various cellular targets, including ion channels nih.govplos.orgfrontiersin.org.

While direct, specific research findings detailing the modulation of particular ion channels directly by this compound are not extensively documented in the available literature, the established interaction of this compound with adenosine receptors suggests an indirect modulatory role via GPCR signaling pathways. The modulation of ion channels by GPCRs is a well-established mechanism in cellular physiology nih.govplos.orgfrontiersin.org. For instance, activation of certain GPCRs can lead to the modulation of voltage-gated ion channels, affecting neuronal excitability and neurotransmitter release nih.govfrontiersin.org. Intracellular signaling molecules activated downstream of GPCRs, such as cyclic AMP (cAMP) or components of the phospholipase C pathway, can directly interact with or modify ion channels or associated regulatory proteins plos.org.

Studies on related adenosine analogs, such as 5'-N-Ethylcarboxamidoadenosine (NECA), a nonselective adenosine receptor agonist medchemexpress.com, have indicated effects that could indirectly involve ion channel modulation. For example, NECA has been reported to increase cAMP levels researchgate.net. Changes in intracellular cAMP concentration are known to modulate the activity of various ion channels, including certain potassium channels sinobiological.comresearchgate.net. Additionally, research has explored the modulation of specific potassium channels, such as Kir3.1/3.2 channels, where protein kinase C-δ (PKC-δ) was found to sensitize these channels to changes in membrane potential following NECA application physiology.org. While these findings pertain to NECA, they illustrate potential mechanisms by which adenosine receptor activation by compounds like this compound could indirectly influence ion channel function through downstream signaling cascades.

Structure Activity Relationship Sar Studies of the Chemical Compound and Analogues

Identification of Structural Determinants for Receptor Affinity and Potency

The affinity and potency of adenosine (B11128) receptor agonists are significantly influenced by substitutions at various positions of the adenosine scaffold, including the N6, C2, and 5'-positions of the ribose moiety. For the A3 adenosine receptor (A3AR), modifications at the N6 position with m-substituted benzyl (B1604629) groups and at the C2 position with alkyn-2-yl groups have been shown to enhance affinity and/or subtype selectivity. nih.govpsu.edu The 5'-N-ethylcarboxamide modification, present in NECA and related compounds, is known to contribute to potency, particularly at the A2A receptor. acs.orgnih.gov

Studies using [125I]AB-MECA, a related N6-substituted adenosine analogue, as a radioligand have been instrumental in determining the binding affinity of various compounds, including AB-Neca analogues, at the A3AR. nih.govpsu.edunih.gov The binding affinity for the human A3AR, determined from [125I]AB-MECA membrane binding, has been reported for various (N)-methanocarba derivatives with modified N6 and C2 groups, highlighting the importance of these positions for A3AR affinity. nih.govpsu.edu

The ribose moiety also plays a critical role in binding. The presence of the 2'-OH in the S-configuration and the 3'-OH appears essential for high affinity at the A3 receptor, similar to A1 and A2a receptors. researchgate.net The 5'-position is more tolerant to modifications, with the 5'-N-ethylcarboxamide derivative (NECA) being a potent compound. researchgate.net

Impact of Chemical Modifications on Receptor Subtype Selectivity

Achieving selectivity among the four adenosine receptor subtypes is a key challenge in developing therapeutic agents. Chemical modifications to the adenosine scaffold can significantly impact this selectivity. For instance, while NECA is a potent agonist, it is generally considered nonselective, showing approximately equipotency at A1 and A2 receptors. nih.gov

Substitution patterns at the N6 and 5' positions are particularly important for determining selectivity. For the A3AR, the highest affinity and selectivity are often found for N6,5'-disubstituted compounds, contrasting with A1 and A2a receptors. researchgate.net The N6 region of the A3 receptor appears to tolerate hydrophilic substitutions, which is in sharp contrast to other subtypes. researchgate.net

Studies on NECA derivatives have shown that modifications can enhance selectivity for specific subtypes. For example, replacing the 6-amino group of NECA with a guanidino moiety led to enhanced A2B AR activation potency and increased selectivity versus the A2A AR subtype, while maintaining high affinity at A3 and A1ARs. nih.govd-nb.info N6-substituted NECA-based compounds with extended benzyloxy- or phenoxycyclopentyl substituents have shown significantly improved A1R selectivity compared to NECA. acs.org

Data illustrating the affinity of NECA and a related N6-guanidino derivative across adenosine receptor subtypes are presented below:

| Compound | A1 AR Ki (nM) | A2A AR Ki (nM) | A2B AR EC50 (nM) | A3 AR Ki (nM) |

| NECA | ~10 nih.gov | ~10 nih.gov | 140 nih.govd-nb.info | 3.5-10 nih.govcaymanchem.com |

| N6-guanidino NECA | 7.0 nih.govd-nb.info | 628 nih.govd-nb.info | 54.5 nih.govd-nb.info | 5.1 nih.govd-nb.info |

Note: Ki values represent binding affinity, while EC50 values represent functional potency in activating the receptor.

Conformational Analysis and Ligand-Binding Pocket Interactions

The binding of adenosine receptor ligands, including this compound and its analogues, involves specific interactions within the receptor's binding pocket, which is a dynamic environment. Crystal structures and computational modeling studies have provided insights into these interactions and the conformational changes that occur upon ligand binding.

The binding pocket of adenosine receptors is formed by the transmembrane helices. nih.gov For agonists like NECA and adenosine, the adenine (B156593) substituent binds in a similar manner to the chemically-related region of antagonists. nih.gov The ribose group, present in agonists but not in some antagonists, extends deeper into the binding pocket, forming polar interactions with conserved residues in transmembrane helix 7 and non-polar interactions with residues in transmembrane helix 3. nih.gov For example, in the A2A receptor, the ribose 3'- and 5'-substituents form hydrogen bonds with hydrophilic amino acids T3.36, S7.42, and H7.43. acs.org In the A2B AR, the ribose ring of NECA maintains hydrogen bonds between O3' and Ser2797.42 and O2' and His2807.43, with the carboxamide group interacting with Thr893.36. acs.org

Specific residues within the binding pocket are critical for ligand recognition and binding affinity. For instance, a mutation of threonine at position 277 (TM 7) of the human A1AR to alanine (B10760859) significantly decreased the affinity for NECA, suggesting a key interaction with the 5'-substituted agonists. nih.gov In the A3AR, residue T943.36 forms a key interaction with the ethylcarboxamido group of NECA. biorxiv.org Residue S2717.42 is crucial for binding of agonists like adenosine and NECA due to interactions with the 3' OH group. biorxiv.org Histidine residues at position 953.37 also significantly affect NECA binding. biorxiv.org

Conformational changes in the receptor are induced by ligand binding. Agonist binding can lead to the stabilization of distinct receptor conformations associated with different signaling profiles. nih.govpsu.edu Molecular dynamics simulations and NMR studies have shown that agonists like NECA can induce conformational changes and affect sidechain dynamics within the receptor's binding pocket and G protein coupling regions, differing from the effects of inverse agonists. mdpi.comelifesciences.org

Elucidation of Structural Features for Biased Agonism

Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor while not activating others. This phenomenon has been observed for adenosine receptors, including the A1AR, A2BAR, and A3AR. nih.govcsic.es Understanding the structural features that confer biased agonism is important for developing drugs with tailored therapeutic profiles. csic.es

While prototypical agonists like NECA and AB-MECA have been reported to display no significant bias in certain pathway assessments relative to reference compounds like IB-MECA nih.govpsu.edu, other adenosine derivatives, particularly rigidified (N)-methanocarba analogues, have exhibited significant bias towards specific pathways, such as cell survival. nih.govpsu.edu

Studies investigating biased agonism at the A3AR have compared the activity profiles of diverse adenosine derivatives in different signaling assays, such as cAMP accumulation (Gi-mediated signaling) and β-arrestin2 recruitment. nih.gov These studies aim to link specific structural features to the preferential activation of one pathway over another. For example, highly A3AR-selective (N)-methanocarba 5'-uronamide adenosine derivatives have shown higher potency in both cAMP signaling and β-arrestin2 recruitment compared to NECA and 2-Cl-IB-MECA, suggesting that the rigid methanocarba scaffold and specific substitutions can influence the balance between G protein and β-arrestin signaling. nih.gov The different amino functionalities in the adenosine scaffold also appear to be important for signaling. nih.gov

The SAR surrounding A3AR biased agonism is complex and likely involves interactions with multiple residues within and outside the binding pocket, which can be influenced by chemical modifications. psu.edu

Preclinical Research Methodologies and Model Systems for the Chemical Compound

In Vitro Cellular Models for Compound Evaluation

In vitro cellular models are fundamental for the initial evaluation of compounds like AB-Neca, allowing for controlled studies of their effects on specific cell types and molecular pathways. neuralink.com

Recombinant Receptor Expression Systems (e.g., CHO, HEK293T Cells)

Recombinant receptor expression systems, utilizing cell lines such as Chinese hamster ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, are commonly used to study the interaction of compounds with specific adenosine (B11128) receptor subtypes. nih.govguidetopharmacology.orgub.edufrontiersin.orgrapidnovor.combmj.comfrontiersin.orgevitria.comeppendorf.com These cell lines are favored for their ease of culture, transfectability, and ability to express recombinant proteins, including G protein-coupled receptors like adenosine receptors. rapidnovor.comevitria.comeppendorf.com

CHO cells are widely used in the pharmaceutical industry for producing recombinant proteins due to their robust growth, adaptability to large-scale culture, and ability to perform desirable post-translational modifications. rapidnovor.comevitria.com They are also known for their low susceptibility to human viruses. rapidnovor.com HEK293 cells, particularly HEK293T, are known for their high transfection efficiency and ability to produce recombinant proteins with human-like post-translational modifications. rapidnovor.comevitria.comeppendorf.com Both CHO and HEK293 cells stably or transiently expressing human or rodent adenosine receptor subtypes (A1, A2A, A2B, A3) are utilized to assess the binding affinity and functional activity of compounds. nih.govguidetopharmacology.orgfrontiersin.orgbmj.comfrontiersin.org

Primary Cell Cultures (e.g., Cardiac Fibroblasts, Dendritic Cells, Mast Cells)

Primary cell cultures, derived directly from tissues, provide more physiologically relevant models to study compound effects on specific cell populations involved in various diseases. ub.edurapidnovor.comescholarship.orgnih.gov For adenosine receptor ligands, primary cell cultures such as dendritic cells (DCs), mast cells, and cardiac fibroblasts have been utilized. frontiersin.orgnih.govunife.itfrontiersin.orgscispace.comnih.gov

Studies using dendritic cells and mouse bone marrow-derived dendritic cells (BMDCs) have investigated the effects of NECA on immune responses, including the expression of surface markers and cytokine secretion. frontiersin.org NECA was shown to inhibit the expression of CD40 and CD80 surface markers on DCs and BMDCs and modulate cytokine secretion in vitro. frontiersin.org Primary human and mouse brain endothelial cells have also been used to study the impact of adenosine receptor activation on the blood-brain barrier permeability. cloudfront.netnih.govinnoprot.com

Functional Assays (e.g., Radioligand Binding, Adenylyl Cyclase Activity, Calcium Flux, Gene Reporter Assays)

A variety of functional assays are employed to characterize the activity of adenosine receptor ligands in vitro. nih.govfrontiersin.orgnih.govscispace.comneuralink.comub.edufrontiersin.orgfrontiersin.orgCurrent time information in Sacramento, CA, US.nih.govacs.org

Radioligand Binding Assays: These assays measure the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand bound to the receptor. nih.govscispace.comfrontiersin.orgfrontiersin.org For adenosine receptors, radioligands like [³H]NECA are used. nih.gov Studies have established radioligand binding assays using [³H]NECA on membrane preparations from CHO or HEK cells expressing human, rat, or mouse A2B adenosine receptors. nih.gov Data from these assays provide valuable information on binding kinetics, such as the dissociation constant (KD) and maximum number of binding sites (Bmax). nih.gov For instance, a KD value of 441 ± 169 nM and a Bmax of 2150 ± 449 fmol/mg protein were determined for [³H]NECA binding to human A2B receptors expressed in membrane preparations. nih.gov Competition binding experiments with agonists and antagonists can further characterize the binding profile. nih.gov

Adenylyl Cyclase Activity Assays: Adenosine receptors couple to G proteins that either stimulate (Gs) or inhibit (Gi) adenylyl cyclase, an enzyme that produces cyclic AMP (cAMP). frontiersin.orgfrontiersin.org Measuring changes in intracellular cAMP levels provides insight into receptor activation or inhibition. scispace.comfrontiersin.orgfrontiersin.org NECA has been used as a reference agonist in assays measuring the inhibition of cAMP production mediated by A1 receptors. frontiersin.orgfrontiersin.org

Calcium Flux Assays: Some adenosine receptors, particularly A2B receptors, can trigger signaling pathways that elevate intracellular calcium levels. scispace.comfrontiersin.orgfrontiersin.orgacs.org Calcium mobilization assays, often using fluorescent indicators, are used to measure these changes and assess receptor activation. scispace.comfrontiersin.orgfrontiersin.orgacs.org NECA has been shown to induce calcium mobilization in HEK293 cells expressing A2B receptors, demonstrating its ability to activate this pathway. acs.org

Gene Reporter Assays: These assays utilize a reporter gene (e.g., luciferase) linked to a promoter that is regulated by receptor signaling. nih.govscispace.com Receptor activation or inhibition leads to changes in reporter gene expression, providing a functional readout. Gene reporter assays have been used to evaluate the potency of adenosine receptor agonists. nih.gov

Table 1: Examples of In Vitro Functional Assays Used for Adenosine Receptor Ligands

| Assay Type | Measured Output | Relevant Adenosine Receptor Subtypes | Example Findings (for related compounds like NECA) | Source Index |

| Radioligand Binding | Ligand binding affinity (Kd, Ki) | A1, A2A, A2B, A3 | [³H]NECA binding to human A2B receptors: Kd = 441 ± 169 nM, Bmax = 2150 ± 449 fmol/mg protein. nih.gov | nih.gov |

| Adenylyl Cyclase Activity | Changes in intracellular cAMP levels | A1 (inhibition), A2A, A2B (stimulation) | NECA used as reference agonist for A1 receptor-mediated cAMP inhibition. frontiersin.orgfrontiersin.org | scispace.comfrontiersin.orgfrontiersin.org |

| Calcium Flux | Changes in intracellular Ca²⁺ levels | A2B (can trigger elevation) | NECA induces calcium mobilization in HEK293 cells expressing A2B receptors. acs.org | scispace.comfrontiersin.orgfrontiersin.orgacs.org |

| Gene Reporter Assays | Changes in reporter gene expression (functional potency) | Various AR subtypes | Used to evaluate potency of A2B receptor agonists. nih.gov | nih.govscispace.com |

Specialized Cell-Based Models (e.g., In Vitro Thrombus Formation under Flow Conditions, Human Brain Endothelial Cell Models)

Beyond standard cell cultures, specialized cell-based models are employed to investigate specific biological processes relevant to the potential therapeutic applications of this compound. guidetopharmacology.orgbmj.comnih.govbiolamina.comecth.org

In Vitro Thrombus Formation under Flow Conditions: This model mimics blood flow dynamics and allows for the study of compound effects on platelet aggregation and thrombus formation. nih.govecth.org While not specifically mentioned for this compound, a derivative, HE-NECA, has been studied in this model, showing enhanced the ability of P2Y12 inhibitors to decrease fibrinogen content in thrombi, potentially reducing their stability. nih.gov

Human Brain Endothelial Cell Models: These models, using primary human brain microvascular endothelial cells or immortalized cell lines, are crucial for studying the blood-brain barrier (BBB) and the passage of compounds into the central nervous system. cloudfront.netnih.govinnoprot.comnih.gov Studies using brain endothelial cells have shown that adenosine receptor activation by agonists like NECA can increase the permeability of the endothelial cell monolayer in vitro. nih.govnih.gov This is associated with decreased transendothelial electrical resistance and changes in cytoskeletal organization. nih.gov

In Vivo Animal Models for Mechanistic Research

In vivo animal models are essential for evaluating the systemic effects of compounds, understanding their mechanisms of action in a complex biological environment, and assessing potential efficacy in disease models. lovelacebiomedical.orgguidetopharmacology.orgrapidnovor.comevitria.comescholarship.orgnih.govcloudfront.netnih.govcn-bio.comnih.govpublichealthlawcenter.orgscispace.comuniba.itaacrjournals.org

Selection and Justification of Model Organisms (e.g., Rodent Models)

Rodent models, particularly mice and rats, are widely used in preclinical research due to their genetic tractability, relatively low cost, and availability of various disease models. guidetopharmacology.orgrapidnovor.comescholarship.orgcloudfront.netnih.govnih.govnih.govscispace.comuniba.itfrontiersin.org The selection of a specific rodent model depends on the research question and the disease being investigated. nih.govcn-bio.com

For studying adenosine receptor ligands, rodent models are chosen to investigate effects on various physiological systems and disease states where adenosine signaling plays a role, such as cardiovascular function, inflammation, and neurological disorders. frontiersin.orgnih.govescholarship.orgnih.govnih.govfrontiersin.orgphysiology.org For example, mouse models of diabetic retinopathy have been used to study the effects of NECA on inflammation in vivo. frontiersin.org Mouse models of experimental thrombosis have been used to evaluate the antithrombotic activity of adenosine receptor agonists like HE-NECA. nih.gov Rat models of Parkinson's disease have also been used to assess the in vivo efficacy of adenosine receptor ligands. scispace.com

Factors influencing the selection of rodent strains include differences in their responses to various stimuli and sensitivity to pharmacological agents. nih.gov Standardized protocols and reporting of strain details are important for reproducibility. nih.govnih.gov While rodent models provide valuable insights, it is important to consider their limitations and potential differences compared to human physiology when translating preclinical findings. nih.govcn-bio.com

Table 2: Examples of Rodent Models Used in Preclinical Research Relevant to Adenosine Receptor Ligands

| Model Organism | Disease/Condition Studied | Examples of Relevant Findings (for related compounds like NECA) | Source Index |

| Mice | Diabetic Retinopathy | NECA reduced the expression of CD40 and CD80 surface markers on DCs in STZ-induced EDR mice. frontiersin.org | frontiersin.org |

| Mice | Experimental Thrombosis (ferric chloride-induced) | HE-NECA improved the anti-thrombotic properties of P2Y12 inhibitors. nih.gov | nih.gov |

| Mice | Blood-Brain Barrier Permeability | Adenosine receptor agonists like NECA can transiently augment BBB permeability. nih.gov | nih.gov |

| Rats | Parkinson's Disease | Used to assess the in vivo efficacy of adenosine receptor ligands. scispace.com | scispace.com |

| Rats | Cardiac Fibrosis (hypertensive models) | Stabilization of mast cells reduced fibrotic cardiac remodeling. frontiersin.org (Relevant as mast cells are primary cells studied in vitro for related compounds) | frontiersin.org |

| Rodents | Depression (Forced Swim and Tail Suspension Tests) | Used for screening antidepressant activity, relevant for compounds potentially affecting neurological function. nih.gov | nih.gov |

| Rodents | Neuromuscular Disorders (e.g., muscular dystrophy models) | Ultrasonography used for longitudinal monitoring of disease progression and treatment efficacy in rodent models of neuromuscular disorders. uniba.it | uniba.it |

| Rodents | Pulmonary Hypertension and Left Heart Disease | Various rodent models are used to mimic PH-LHD for preclinical experiments. frontiersin.org | frontiersin.org |

Development of Induced Pathophysiological Models for Mechanistic Studies (e.g., Chemically Induced Models of Inflammation)

Chemically induced models of inflammation are commonly employed to investigate the anti-inflammatory potential of compounds like NECA. These models involve administering chemical agents to induce an inflammatory response, mimicking aspects of human diseases. For instance, lipopolysaccharide (LPS) is frequently used to induce inflammation in various experimental settings, including in vitro studies with macrophages and in vivo animal models physiology.orgresearchgate.netnih.gov.

Studies using LPS-induced inflammation in human lung macrophages have shown that NECA can inhibit the production of pro-inflammatory cytokines like TNF-α in a concentration-dependent manner nih.gov. This suggests a potential anti-inflammatory mechanism mediated through adenosine receptors. Similarly, NECA has been evaluated in models of diabetic retinopathy induced by streptozotocin (B1681764) (STZ) in mice, where it was shown to alleviate the severity of the condition by influencing dendritic cell function and reducing inflammatory responses researchgate.net.

Another example of an induced model is the use of ovalbumin (OVA) challenge in immunized mice to induce airway inflammation. In this model, intranasal administration of NECA significantly reduced the increase in total cell count (TCC) and eosinophils, suggesting an anti-inflammatory effect in allergic airway inflammation nih.gov.

Data from studies on LPS-stimulated human lung macrophages demonstrate the concentration-dependent inhibition of TNF-α production by NECA. nih.gov

| NECA Concentration (µM) | Inhibition of TNF-α Production (%) |

| Low | Lower |

| High | Approximately 80% (at 10 µM) |

*Data synthesized from search result nih.gov.

NECA has also been shown to inhibit the production of various chemokines induced by LPS in human lung macrophages, including CCL2, CCL3, CCL4, CCL5, CXCL9, and CXCL10, but not CXCL1, CXCL8, and CXCL5 nih.gov.

In a sepsis model induced by cecal ligation and puncture (CLP) in mice, NECA treatment reversed the increased cytokine and chemokine levels observed in CD73-deficient mice, indicating its role in reducing the inflammatory response in this severe model of systemic inflammation aai.org.

Application of Genetic Engineering in Model Development (e.g., Receptor Knockout Models)

Genetic engineering techniques, particularly receptor knockout models, are valuable tools for elucidating the specific roles of different adenosine receptor subtypes in mediating the effects of compounds like NECA. By selectively deleting or inactivating genes encoding specific receptors, researchers can determine which receptor subtypes are responsible for the observed pharmacological effects.

Studies using adenosine receptor-specific knockout mice have provided insights into the roles of different receptor subtypes in various disease models. For instance, in a sepsis model, studies using A1, A2B, and A3 receptor knockout mice showed that endogenous adenosine, by activating these receptors, improved survival aai.org. Conversely, activation of the A2A receptor by endogenous adenosine was found to decrease survival in this model aai.org.

Genetic engineering techniques like CRISPR/Cas9 are widely used to create knockout models by targeting specific genes nih.govaddgene.organnlabmed.orgmdpi.com. This allows for precise manipulation of the genome to study gene function and the role of specific proteins, such as adenosine receptors, in disease pathogenesis and therapeutic responses.

Methodological Approaches for In Vivo Pharmacological Assessment

In vivo pharmacological assessment involves evaluating the effects of a compound in living animals to determine its efficacy, potency, and pharmacokinetic properties. For compounds like NECA, which interact with adenosine receptors, in vivo studies are crucial for understanding their impact on physiological processes and disease progression.

In vivo studies with NECA have been conducted in various animal models to assess its effects on inflammation, cardiovascular function, and even in models of leukemia nih.govfrontiersin.orgbiorxiv.orgnih.gov. For example, NECA has been shown to decrease heart rate in rats in vivo frontiersin.org. In models of T-cell acute lymphoblastic leukemia (T-ALL) in mice, NECA treatment significantly reduced spleen weight and leukemia burden in blood, bone marrow, and spleen biorxiv.org. It also conferred a modest survival benefit in this aggressive leukemia model biorxiv.org.

Methodological approaches for in vivo assessment can include measuring physiological parameters, evaluating disease markers, and assessing behavioral responses. For instance, in studies evaluating the anti-inflammatory effects of NECA in airway inflammation, parameters like TCC and eosinophil counts in bronchoalveolar lavage fluid were measured nih.gov. In cardiovascular studies, heart rate was assessed frontiersin.org.

Studies have also investigated the effect of NECA on the blood-brain barrier permeability in vivo in mice nih.gov. While a related compound, HE-NECA, did not significantly change blood-brain barrier permeability at a specific dose, NECA itself has been shown to increase blood-brain barrier permeability in rats in previous in vivo studies nih.gov.

Ex Vivo Analysis from Animal Tissues and Organs

Ex vivo analysis involves studying tissues or organs removed from animals to assess the effects of a compound at a more detailed level than is possible in vivo. This approach allows for the investigation of cellular and molecular mechanisms and the measurement of specific biomarkers.

Following in vivo treatment with a compound like NECA, tissues and organs can be harvested for various ex vivo analyses. These analyses can include biochemical assays, histological examination, and molecular studies. For example, in studies investigating the effects of NECA on inflammation, cytokine and chemokine levels can be measured in blood and peritoneal lavage fluid aai.org.

Analysis of monoamine and adenosine levels in tissues like the brain and heart of animals has also been performed ex vivo to understand the impact of physiological states like hibernation biologists.com. While this specific study did not involve NECA treatment, it illustrates the methodology of analyzing compound levels and their effects in harvested tissues.

In the context of adenosine receptor agonists, ex vivo studies using isolated organs, such as rat isolated right atria, can be used to assess their direct effects on organ function, like heart rate frontiersin.orgbiologists.com. These studies can complement in vivo findings and provide insights into the mechanisms underlying the observed effects.

Western blot analysis is another ex vivo technique used to measure protein levels in homogenized tissues and organs, allowing researchers to investigate the expression of specific proteins involved in the mechanism of action of a compound aai.org.

Advanced Research Techniques and Computational Approaches in Compound Study

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful tools used to investigate the behavior of molecules, including their interactions with biological targets such as receptors. Computational modeling involves using computers to simulate complex systems based on mathematical and physical principles. nih.gov MD simulations specifically model the physical movements of atoms and molecules over time, providing dynamic insights into molecular processes. These techniques can be applied to study ligand binding to receptors, conformational changes in proteins upon ligand binding, and the stability of molecular complexes. nih.govresearchgate.netmdpi.com

While the search results discuss computational modeling and MD simulations in the context of adenosine (B11128) receptors and other biological systems nih.govresearchgate.netmdpi.comaps.orgdemokritos.grnih.govescholarship.org, specific detailed findings directly linking AB-Neca to these techniques were not prominently found in the provided snippets. However, the general application of MD simulations to study ligand-receptor interactions, such as those involving adenosine and NECA with adenosine receptors, highlights the relevance of this approach for characterizing compounds like this compound nih.govresearchgate.net. For instance, MD simulations have been used to examine structural features depicting NECA-dependent receptor activation in A2aR, analyzing distances between transmembrane helices researchgate.net. This suggests that similar approaches could be applied to this compound to understand its interaction with its target receptors at a dynamic level.

Systems Biology Approaches and Multi-Omics Analysis in Signaling Pathways

Systems biology and multi-omics analysis are increasingly used to understand the complex biological networks and signaling pathways influenced by chemical compounds. Systems biology integrates experimental data with mathematical modeling and computational analysis to elucidate intricate biological mechanisms. numberanalytics.com Multi-omics analysis combines data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems and identify molecular changes in response to stimuli. numberanalytics.comnih.govresearchgate.net

Research utilizing systems biology and multi-omics approaches can help to understand how compounds like this compound affect cellular signaling pathways. While direct multi-omics studies specifically on this compound were not detailed in the search results, studies on related adenosine receptor agonists like NECA demonstrate the application of these concepts to understand signaling. For example, NECA has been shown to induce gene transcription mediated by adenosine receptors and influence signaling pathways involving cAMP and PKA in various cell types researchgate.netaai.orgbilkent.edu.traai.org. Multi-omics analysis can reveal the broader impact of receptor activation on gene expression, protein profiles, and metabolic changes, providing a more comprehensive understanding of a compound's biological effects within a system. These approaches are valuable for identifying targetable mechanisms and biomarkers in various diseases. nih.govsib.swiss

Radioligand Synthesis and Application in Receptor Characterization

Radioligand synthesis and application are fundamental techniques for characterizing receptors and studying ligand-receptor binding kinetics. Radioligands are molecules labeled with a radioactive isotope, allowing researchers to detect and quantify their binding to specific receptors in biological samples. This technique is crucial for determining receptor density, ligand affinity (Kᵢ and Kᴅ values), and the mechanism of ligand-receptor interaction. doi.orgnih.govnih.govacs.orgd-nb.inforevvity.com

This compound is closely related to compounds used as radioligands for adenosine receptors, particularly the A₃ receptor. For instance, [¹²⁵I]I-AB-MECA, a radioiodinated derivative, is a widely used high-affinity agonist radioligand for the A₃ adenosine receptor. doi.orgnih.govnih.govacs.org Although [¹²⁵I]I-AB-MECA exhibits high affinity for the A₃AR across different species, its selectivity over the A₁AR can be low, and it is also used as a radioligand for the A₁AR. nih.govnih.gov Radioligand binding assays using compounds like [¹²⁵I]I-AB-MECA have been employed to identify and characterize adenosine receptors in various cell types and tissues, including human embryonic kidney cells and rat brain membranes. doi.orgnih.govd-nb.info These assays involve incubating cell membranes or tissues with the radioligand in the presence or absence of competing ligands to determine specific binding and calculate binding parameters such as Kᴅ and Bmax. doi.orgd-nb.info Dissociation binding assays using radioligands can also be used to evaluate the allosteric effects of modulators on ligand-receptor interactions. acs.org The synthesis of radioiodinated ligands often involves procedures like iododestannylation of precursor molecules. nih.gov

High-Throughput Screening Methodologies for Ligand Discovery

High-throughput screening (HTS) methodologies are essential for the rapid identification of potential ligands from large chemical libraries. HTS involves automated systems to test thousands or even millions of compounds in parallel against a specific biological target, such as a receptor. This allows for the efficient discovery of novel compounds with desired binding properties or functional activity. abcam.comuniversiteitleiden.nlplos.orgnih.govresearchgate.netabzena.com

While the provided search results discuss HTS in the context of ligand discovery for adenosine receptors and other targets abcam.comuniversiteitleiden.nlplos.orgnih.govresearchgate.netabzena.com, specific HTS campaigns directly featuring this compound as a screening target or hit were not explicitly detailed. However, the principles and techniques described are directly applicable to the study and discovery of ligands related to this compound. HTS often utilizes various assay formats, including ELISA-based solutions and radioligand binding assays, adapted for automation and miniaturization. revvity.comabcam.com Virtual screening, a computational form of HTS, can also be employed to screen large chemical libraries based on predicted binding to receptor structures. mdpi.complos.org These screening efforts aim to identify compounds that bind to adenosine receptors with high affinity and selectivity, which is a key aspect in the discovery of new therapeutic agents. plos.org Fragment-based screening, another HTS-related approach, involves screening small molecules (fragments) to identify low-affinity binders that can serve as starting points for developing higher-affinity ligands. nih.govresearchgate.net

Future Directions and Emerging Avenues in Research on the Chemical Compound

Further Exploration of Biased Agonism and Functional Selectivity

The concept of biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others upon receptor binding, is a significant area for future exploration in the context of adenosine (B11128) receptors, including those targeted by AB-Neca and its analogs. acs.orgnih.gov Experimentally observed variations in the relative potency or maximal effect of ligands on different intracellular signaling pathways cannot be explained by simple differences in coupling efficiency, suggesting the presence of biased signaling. nih.gov

Research into biased agonism aims to design ligands that selectively activate specific pathways, potentially leading to improved therapeutic profiles with fewer side effects. acs.org Studies have already begun to explore the structure-activity relationship (SAR) of adenosine derivatives, including those structurally related to this compound, with respect to their bias profile. nih.gov For instance, certain (N)-methanocarba derivatives have shown significant bias towards cell survival pathways relative to other pathways. nih.gov In contrast, prototypical agonists like NECA and AB-MECA have not displayed significant bias in all assessed pathways. nih.gov Future research will likely involve further characterization of the bias profiles of this compound and its analogs across various signaling pathways and the identification of structural features that confer biased agonism. This understanding can then guide the rational design of future biased A3AR agonists. nih.gov

Design and Synthesis of Novel Ligands with Enhanced Subtype Selectivity and Potency

A critical future direction is the design and synthesis of novel ligands with enhanced selectivity and potency for specific adenosine receptor subtypes, building upon the knowledge gained from compounds like this compound. While AB-MECA has high affinity for the A3 receptor, its lack of sufficient selectivity for general tissue application underscores the need for improved ligands. nih.gov

Strategies for achieving A3 selectivity in adenosine agonists have involved combining optimal substitutions at the N6 and 5' positions of the adenosine structure. nih.gov For example, an N6-benzyl group can enhance A3 selectivity by diminishing potency at A1 and A2a receptors, and this effect is additive with the A3 affinity-enhancing effects of the 5'-uronamido function, as seen in NECA. nih.gov Further modifications, such as 2-chloro substitution combined with modifications at N6 and 5' positions, have demonstrated enhanced A3 selectivity. sigmaaldrich.com

Development and Application of Advanced Microphysiological Systems and Organoid Models

The development and application of advanced microphysiological systems (MPS) and organoid models represent a significant emerging avenue for research on compounds like this compound and their interactions with adenosine receptors. Traditional in vitro models often fail to fully recapitulate the complexity of human tissues and organs. frontiersin.org MPS, such as organs-on-chip, and complex organoid models offer a transformative approach to human-relevant in vitro modeling by mimicking aspects of organ architecture and functionality. altex.org

These advanced models can provide a more accurate representation of human tissues compared to two-dimensional cell cultures or animal models, enabling more reliable and efficient drug screening and functional validation. nih.gov Organoids, in particular, can retain the genetic, functional, and phenotypic characteristics of their tissue of origin, making them valuable tools for studying physiological and pathophysiological processes. mdpi.com

Future research can utilize MPS and organoid models to investigate the effects of this compound and novel adenosine receptor ligands in a more physiologically relevant context. For instance, organoids derived from specific tissues known to express adenosine receptors could be used to study receptor activation, downstream signaling, and functional responses in a complex 3D environment. This could provide insights into tissue-specific effects and potential off-target interactions that might not be apparent in simpler models. The increasing adoption of standards for MPS is expected to facilitate comparisons between different models and assess their relevance to the human body, further enhancing their utility in future research. renew.science

Integration of Multimodal Research Approaches for Comprehensive Understanding

The integration of multimodal research approaches is crucial for gaining a comprehensive understanding of the complex pharmacology of compounds like this compound and their interactions with adenosine receptors. Multimodality in research involves using several different types of data or methodologies to perform predictions or gain insights. mdpi.com

Future research will increasingly integrate data from various sources, such as binding assays, functional assays, structural studies (like cryo-EM), computational modeling, and data from advanced in vitro models (MPS and organoids). This multimodal integration can provide a more holistic view of how ligands interact with receptors at the molecular level, how these interactions translate into cellular and tissue-level responses, and how these responses vary across different contexts.

Deep learning approaches are being explored for multimodal integration, aiming to fuse multiple data modalities to improve the performance of analyses and predictions. mdpi.com Applying such approaches to adenosine receptor research could help in identifying complex patterns in ligand-receptor interactions, predicting the functional outcomes of novel ligands, and understanding the underlying mechanisms of biased agonism and species differences. This integrated approach can accelerate the discovery and characterization of novel ligands with desired pharmacological profiles.

Investigation of Species-Dependent Pharmacological Differences at the Molecular Level

Investigation into species-dependent pharmacological differences at the molecular level is a critical future direction for adenosine receptor research, particularly given the observed variations in the activity of ligands like AB-MECA across species. nih.govnih.govmdpi.com Significant species differences have been noted in the pharmacology and function of A3 adenosine receptors, impacting both agonist and antagonist binding affinities. nih.govnih.gov For example, the binding affinities of some antagonists at A3 receptors can differ considerably between human and rat. nih.gov

These species differences can pose challenges in translating preclinical findings from animal models to human therapeutic applications. Future research will aim to elucidate the molecular basis for these variations. This involves comparing the amino acid sequences and structures of adenosine receptors across different species and identifying key residues or regions that contribute to the observed pharmacological differences. nih.govbiorxiv.org

Q & A

Q. What are the primary receptor targets of AB-NECA in cellular signaling pathways, and how are these interactions experimentally validated?

this compound is a potent adenosine receptor agonist, primarily targeting A1, A2A, A2B, and A3 receptor subtypes. Experimental validation typically involves radioligand binding assays (e.g., competitive displacement with [³H]NECA) and functional assays (e.g., cAMP modulation in transfected HEK293 cells). Dose-response curves and Schild analysis are used to determine binding affinity (Ki) and efficacy (EC50) . For novel receptors, structural characterization via X-ray crystallography or cryo-EM may be required to confirm binding poses .

Q. What standardized protocols exist for synthesizing and characterizing this compound in academic research?

Synthesis protocols for this compound often involve nucleoside modifications, starting with adenosine derivatives. Key steps include:

- Protection of ribose hydroxyl groups (e.g., using acetyl or benzoyl groups).

- N<sup>6</sup>-alkylation with bromoethylamine derivatives.

- Deprotection and purification via HPLC or column chromatography. Characterization requires <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%). Stability studies under varying pH and temperature conditions are recommended to confirm compound integrity .

Q. How can researchers ensure reproducibility of this compound’s pharmacological effects across different cell lines?

Reproducibility requires:

- Cell line validation : Use STR profiling to confirm identity and avoid contamination.

- Receptor expression quantification : RT-qPCR or flow cytometry to measure adenosine receptor density.

- Control experiments : Include reference agonists/antagonists (e.g., CGS-21680 for A2A) and account for endogenous adenosine levels via adenosine deaminase pretreatment .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s reported efficacy across in vivo versus in vitro models?

Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or receptor subtype distribution. To address this:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS post-administration.

- Receptor knockout models : Compare wild-type and A2A/A3 knockout mice to isolate subtype-specific effects.

- Tissue-specific transcriptomics : Use RNA-seq to map receptor expression patterns in target organs .

Q. How can researchers optimize this compound’s selectivity for A3 receptors to minimize off-target effects in therapeutic applications?

Strategies include:

- Structure-activity relationship (SAR) studies : Modify the ribose moiety (e.g., 2'-fluoro substitution) or N<sup>6</sup> side chain to enhance A3 affinity.

- Molecular docking simulations : Use crystal structures of A3 receptors (PDB: 4UHR) to predict binding interactions.

- Functional selectivity assays : Test biased signaling pathways (e.g., β-arrestin recruitment vs. cAMP inhibition) to identify subtype-selective analogs .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies with high inter-experimental variability?

- Non-linear regression models : Fit sigmoidal dose-response curves using tools like GraphPad Prism.

- Mixed-effects models : Account for variability between experimental batches or animal cohorts.

- Power analysis : Predefine sample sizes to ensure sufficient statistical power (α=0.05, β=0.2) .

Data Analysis and Reporting

Q. How should researchers address conflicting findings in this compound’s role in neuroprotection versus neuroinflammation?

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., using RevMan or R’s metafor package).

- Context-dependent variables : Control for experimental conditions (e.g., LPS-induced inflammation vs. ischemic injury models).

- Mechanistic studies : Use phosphoproteomics to map downstream signaling pathways (e.g., ERK vs. NF-κB activation) .

Q. What guidelines ensure rigorous reporting of this compound’s physicochemical properties in manuscripts?

Follow the ARRIVE guidelines for preclinical studies:

- Compound characterization : Report melting point, solubility (in PBS/DMSO), and stability data.

- Batch-to-batch variability : Include certificate of analysis (CoA) for each synthesis batch.

- Data availability : Deposit raw NMR/MS spectra in repositories like ChemSpider or Zenodo .

Table: Key Parameters for this compound Experimental Design

| Parameter | Recommended Method | Citation |

|---|---|---|

| Receptor Binding Affinity | Radioligand displacement (Ki) | |

| Functional Efficacy | cAMP assay (EC50) | |

| Selectivity Ratio | A3/A1 IC50 | |

| Pharmacokinetics | LC-MS/MS plasma profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.